molecular formula C14H12F2N2O3 B10967602 4-(difluoromethoxy)-3-methoxy-N-(pyridin-3-yl)benzamide

4-(difluoromethoxy)-3-methoxy-N-(pyridin-3-yl)benzamide

Cat. No.: B10967602
M. Wt: 294.25 g/mol
InChI Key: XRFBHTOGHKCZFX-UHFFFAOYSA-N
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Description

4-(DIFLUOROMETHOXY)-3-METHOXY-N-(3-PYRIDYL)BENZAMIDE is a chemical compound that belongs to the class of benzamides This compound is characterized by the presence of difluoromethoxy and methoxy groups attached to a benzamide structure, along with a pyridyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(DIFLUOROMETHOXY)-3-METHOXY-N-(3-PYRIDYL)BENZAMIDE typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Formation of the Pyridyl Intermediate: The synthesis begins with the preparation of the pyridyl intermediate through a series of reactions, including halogenation and nucleophilic substitution.

    Introduction of the Difluoromethoxy Group: The difluoromethoxy group is introduced using a suitable fluorinating agent under controlled conditions.

    Coupling with Benzamide: The final step involves coupling the pyridyl intermediate with a benzamide derivative under appropriate reaction conditions, such as the use of a coupling reagent and a base.

Industrial Production Methods

In an industrial setting, the production of 4-(DIFLUOROMETHOXY)-3-METHOXY-N-(3-PYRIDYL)BENZAMIDE may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(DIFLUOROMETHOXY)-3-METHOXY-N-(3-PYRIDYL)BENZAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

4-(DIFLUOROMETHOXY)-3-METHOXY-N-(3-PYRIDYL)BENZAMIDE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(DIFLUOROMETHOXY)-3-METHOXY-N-(3-PYRIDYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(TRIFLUOROMETHOXY)-3-METHOXY-N-(3-PYRIDYL)BENZAMIDE: Similar structure with a trifluoromethoxy group instead of a difluoromethoxy group.

    4-(DIFLUOROMETHOXY)-3-METHOXY-N-(2-PYRIDYL)BENZAMIDE: Similar structure with the pyridyl group in a different position.

Uniqueness

4-(DIFLUOROMETHOXY)-3-METHOXY-N-(3-PYRIDYL)BENZAMIDE is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C14H12F2N2O3

Molecular Weight

294.25 g/mol

IUPAC Name

4-(difluoromethoxy)-3-methoxy-N-pyridin-3-ylbenzamide

InChI

InChI=1S/C14H12F2N2O3/c1-20-12-7-9(4-5-11(12)21-14(15)16)13(19)18-10-3-2-6-17-8-10/h2-8,14H,1H3,(H,18,19)

InChI Key

XRFBHTOGHKCZFX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)NC2=CN=CC=C2)OC(F)F

Origin of Product

United States

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